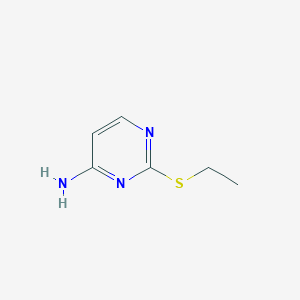

4-Pyrimidinamine, 2-(ethylthio)-

Beschreibung

BenchChem offers high-quality 4-Pyrimidinamine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinamine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVJBOUBVBZMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidinamine, 2-(ethylthio)-: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Substituted Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] Among the vast landscape of pyrimidine derivatives, 2-substituted aminopyrimidines represent a particularly valuable class of compounds. Their unique electronic and structural features allow them to serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet important, member of this family: 4-Pyrimidinamine, 2-(ethylthio)-, a molecule holding considerable potential for further exploration in drug discovery and development.

This technical guide provides a comprehensive overview of 4-Pyrimidinamine, 2-(ethylthio)-, including its chemical identity, physicochemical properties, a detailed plausible synthetic protocol, and a discussion of its potential applications, particularly in the context of modern drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Core Compound Identification

-

Chemical Name: 4-Pyrimidinamine, 2-(ethylthio)-

-

Synonyms: 2-(ethylthio)pyrimidin-4-amine

-

CAS Number: 54308-63-3

-

Molecular Formula: C₆H₉N₃S

-

Molecular Weight: 155.22 g/mol

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability. While experimental data for 4-Pyrimidinamine, 2-(ethylthio)- is not extensively published, the following table summarizes key computed properties that provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Weight | 155.22 g/mol | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 77.1 Ų | [1] |

| Complexity | 99 | [1] |

| Exact Mass | 155.05171847 g/mol | [1] |

Note: The properties listed above are computationally derived and are intended to provide an approximation of the compound's characteristics. Experimental validation is recommended.

Synthesis and Reaction Chemistry

The synthesis of 2-thioalkyl-4-aminopyrimidines can be approached through several established routes in heterocyclic chemistry. A common and effective strategy involves the condensation of a suitable three-carbon precursor with an S-alkylisothiourea. This method offers a direct and often high-yielding pathway to the desired pyrimidine core.[5][6]

Plausible Synthetic Pathway

A logical and experimentally sound approach to synthesize 4-Pyrimidinamine, 2-(ethylthio)- involves a base-mediated condensation reaction. This protocol is based on well-established methods for the synthesis of similar pyrimidine derivatives.[5][6]

Caption: Plausible synthetic workflow for 4-Pyrimidinamine, 2-(ethylthio)-.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a step-by-step methodology for the synthesis of 4-Pyrimidinamine, 2-(ethylthio)-, based on the general principles of pyrimidine synthesis.[5][6]

Materials:

-

S-Ethylisothiourea hydrobromide

-

Cyanoacetic acid or a suitable β-ketoester

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve S-ethylisothiourea hydrobromide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

Addition of Base: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise, maintaining the temperature below 25 °C. Stir the resulting mixture for 30 minutes at room temperature.

-

Addition of the Carbon Source: Slowly add a solution of cyanoacetic acid (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Pyrimidinamine, 2-(ethylthio)-.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The melting point of the purified product should also be determined and compared to any available literature values.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[3][4] The presence of an amino group at the 4-position and an ethylthio group at the 2-position of 4-Pyrimidinamine, 2-(ethylthio)- offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The 2-aminopyrimidine motif is found in a number of clinically approved drugs and investigational agents, highlighting its therapeutic relevance.[3][4] Derivatives of this scaffold have shown a broad spectrum of biological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in oncology.[7] The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Antiviral and Antimicrobial Activity: The structural similarity of pyrimidines to nucleobases makes them excellent candidates for the development of antiviral and antimicrobial agents that interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.[4]

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways and immune responses, suggesting their potential use in treating autoimmune diseases and other inflammatory conditions.[4]

Caption: Role of the core compound in a drug discovery pipeline.

Safety and Handling

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

In case of exposure, seek immediate medical attention and refer to the appropriate safety data sheet for detailed first-aid measures.

Conclusion

4-Pyrimidinamine, 2-(ethylthio)- is a valuable building block for medicinal chemistry and drug discovery. Its straightforward, plausible synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. While further experimental characterization of its physicochemical properties is warranted, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising pyrimidine derivative.

References

- Voskoboynik, O. Yu., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272.

- Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 5435-5439.

-

PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-pyrimidinamine, 2-(ethylthio)- | 54308-63-3. Retrieved from [Link]

-

AccelaChem. (n.d.). 54308-63-3, 2-(ethylthio)pyrimidin-4-amine. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

-

ResearchGate. (2020). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. Retrieved from [Link]

-

MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Polyethersulphone/PESï¼25608-63-3ï¼Polyether sulfone for Sale [attelements.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(ethylthio)-4-pyrimidinamine

Introduction

2-(ethylthio)-4-pyrimidinamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core functionalized with an amino group and an ethylthio substituent, is present in a variety of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecular architectures, including kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(ethylthio)-4-pyrimidinamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices. The synthesis of this compound can be broadly approached from two distinct strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine scaffold. Each approach carries its own set of advantages and challenges, which will be discussed in detail to enable informed decisions in a laboratory setting.

Pathway 1: Pyrimidine Ring Construction from Acyclic Precursors

This bottom-up approach involves the cyclization of acyclic starting materials to form the pyrimidine ring, followed by functional group interconversion to arrive at the target molecule. A common and effective strategy in this category is the condensation of an S-alkylisothiourea with a three-carbon electrophile, followed by amination.

Overview of the Strategy

This pathway typically begins with the reaction of S-ethylisothiourea with a β-ketoester or a related synthon to form a 2-(ethylthio)pyrimidin-4-one intermediate. The pyrimidone is then activated by conversion to a 4-chloro derivative, which is subsequently displaced by an amino group to yield the final product. This multi-step process offers flexibility in the choice of starting materials and allows for the synthesis of a wide range of analogues.

Reaction Scheme

Caption: Pathway 1: Pyrimidine Ring Construction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(ethylthio)-6-methylpyrimidin-4(3H)-one

-

Reagent Preparation : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup : To the sodium ethoxide solution, add S-ethylisothiourea hydrobromide (1.0 eq.) and ethyl acetoacetate (1.0 eq.).

-

Reaction Execution : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrimidone.

Step 2: Synthesis of 4-chloro-2-(ethylthio)-6-methylpyrimidine

-

Reaction Setup : In a fume hood, place the 2-(ethylthio)-6-methylpyrimidin-4(3H)-one (1.0 eq.) in a round-bottom flask.

-

Reaction Execution : Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) to the flask. Heat the mixture at reflux for 2-3 hours.

-

Work-up and Isolation : After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(ethylthio)-6-methyl-4-pyrimidinamine

-

Reaction Setup : Dissolve the 4-chloro-2-(ethylthio)-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol in a sealed pressure vessel.

-

Reaction Execution : Add a solution of ammonia in ethanol (or aqueous ammonia) in excess. Heat the mixture at 100-120 °C for 12-24 hours.

-

Work-up and Isolation : After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford 2-(ethylthio)-4-pyrimidinamine.

Scientific Rationale and Mechanistic Insights

The initial cyclocondensation is a classic example of a Biginelli-type reaction, where the more nucleophilic nitrogen of the S-ethylisothiourea attacks the more electrophilic carbonyl carbon of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. The use of a strong base like sodium ethoxide is crucial to deprotonate the starting materials and facilitate the condensation.

The subsequent chlorination of the pyrimidone with POCl₃ is a standard method to convert a hydroxyl group on a heterocyclic ring into a good leaving group (chloride). The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate which is then displaced by a chloride ion.

Finally, the amination step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles like ammonia. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High flexibility in starting materials, allowing for the synthesis of a variety of analogues. | Multi-step process with the need to isolate intermediates. |

| Readily available and relatively inexpensive starting materials. | The use of hazardous reagents like sodium metal and POCl₃ requires careful handling. |

| Well-established and scalable chemistry. | Can be time-consuming due to the multiple reaction and purification steps. |

Pathway 2: Functionalization of a Pre-existing Pyrimidine Ring

This convergent approach starts with a commercially available, pre-formed pyrimidine ring, typically a dihalopyrimidine, and introduces the desired functional groups through sequential nucleophilic substitutions.

Overview of the Strategy

The most common starting material for this pathway is 2,4-dichloropyrimidine. The synthesis hinges on the regioselective displacement of the two chlorine atoms. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This inherent reactivity difference allows for a controlled, stepwise introduction of the ethylthio and amino groups.

Reaction Scheme

Caption: Pathway 2: Modification of a Dihalopyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-2-(ethylthio)pyrimidine

-

Reagent Preparation : Prepare a solution of sodium ethanethiolate by adding ethanethiol (1.0 eq.) to a suspension of sodium hydride (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Reaction Setup : In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) in the same anhydrous solvent.

-

Reaction Execution : Slowly add the solution of sodium ethanethiolate to the solution of 2,4-dichloropyrimidine at a low temperature (e.g., 0 °C to room temperature). The reaction is typically rapid. Monitor by TLC.

-

Work-up and Isolation : Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is dried and concentrated. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 2: Synthesis of 2-(ethylthio)-4-pyrimidinamine

-

Reaction Setup : In a pressure vessel, dissolve the 4-chloro-2-(ethylthio)pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol).

-

Reaction Execution : Add an excess of a solution of ammonia in the corresponding alcohol (or concentrated aqueous ammonia). Seal the vessel and heat to 100-130 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Isolation : After cooling the reaction vessel, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 2-(ethylthio)-4-pyrimidinamine.

Scientific Rationale and Mechanistic Insights

The success of this pathway relies on the principle of regioselectivity in nucleophilic aromatic substitution on the pyrimidine ring. The greater electrophilicity of the C4 position compared to the C2 position in 2,4-dichloropyrimidine directs the initial attack of the soft nucleophile, sodium ethanethiolate, to this position. This selectivity is a result of the electron-withdrawing effects of the two nitrogen atoms in the ring, which is more pronounced at the para-position (C4) relative to one nitrogen and ortho to the other (C2).

Once the ethylthio group is installed at the 2-position, the remaining chlorine at the 4-position is activated for a second SNAr reaction with ammonia. The reaction proceeds through a similar Meisenheimer intermediate as described in Pathway 1. The use of a sealed vessel and elevated temperatures is necessary to drive the reaction with the relatively weaker nucleophile, ammonia, to completion.

Advantages and Disadvantages

| Advantages | Disadvantages |

| More convergent and often involves fewer steps than ring construction. | Success is highly dependent on the regioselectivity of the substitution reactions. |

| Commercially available starting material (2,4-dichloropyrimidine). | Potential for the formation of isomeric byproducts if selectivity is not well-controlled. |

| Can be more efficient in terms of overall yield and atom economy. | The use of pressurized and heated reaction conditions requires specialized equipment. |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Ring Construction | Pathway 2: Ring Modification |

| Number of Steps | Typically 3 steps | Typically 2 steps |

| Starting Materials | Simple, acyclic precursors | Dihalopyrimidine |

| Key Challenge | Handling of hazardous reagents (POCl₃) | Achieving high regioselectivity |

| Flexibility | High, for analogue synthesis | Moderate, depends on available substituted dichloropyrimidines |

| Overall Yield | Moderate to good | Good to excellent |

| Scalability | Generally scalable | Scalable, with considerations for pressure reactions |

Conclusion

The synthesis of 2-(ethylthio)-4-pyrimidinamine can be effectively achieved through two primary strategic approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing dihalopyrimidine. The choice between these pathways will often depend on the specific requirements of the research or development program, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling certain reagents and reaction conditions.

Pathway 2, the modification of 2,4-dichloropyrimidine, is often favored for its convergency and efficiency, provided that the regioselectivity of the nucleophilic substitutions can be well-controlled. Pathway 1, while involving more steps, offers greater flexibility for creating a diverse range of analogues by varying the initial building blocks. A thorough understanding of the chemical principles and experimental nuances of each pathway, as presented in this guide, is essential for the successful and efficient synthesis of this important chemical intermediate.

References

-

Guan, A. et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 5435-5439. [Link]

-

Voskoboynik, O. Y. et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

-

Bruening, F. et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222-3228. [Link]

-

Wan, Z.-K. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(21), 10692–10707. [Link]

Chemical stability and storage conditions for 4-Pyrimidinamine, 2-(ethylthio)-

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Pyrimidinamine, 2-(ethylthio)-

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview of the chemical stability and optimal storage conditions for 4-Pyrimidinamine, 2-(ethylthio)-, a crucial intermediate in pharmaceutical research and development. By understanding the inherent chemical properties of its constituent functional groups—the aminopyrimidine core and the ethylthioether side chain—researchers can implement storage and handling protocols that preserve the compound's integrity and ensure the reliability of experimental outcomes.

Molecular Profile and Inherent Stability Considerations

4-Pyrimidinamine, 2-(ethylthio)- possesses a molecular structure that dictates its reactivity and stability. The pyrimidine ring, an aromatic heterocycle, is generally stable. However, the presence of an amino group and a thioether linkage introduces specific vulnerabilities that must be addressed during storage and handling.

| Property | Value | Source |

| CAS Number | 54308-63-3 | [1] |

| Molecular Formula | C6H9N3S | [1] |

| Molecular Weight | 155.22 g/mol | [1] |

| Appearance | Crystalline solid (typical) | [2] |

The primary determinants of this compound's stability are the susceptibility of the thioether group to oxidation and the potential reactivity of the aminopyrimidine ring system under certain conditions.

Potential Degradation Pathways

While specific degradation studies on 4-Pyrimidinamine, 2-(ethylthio)- are not extensively published, an understanding of the chemistry of thioethers and aminopyrimidines allows for the postulation of likely degradation routes.

Oxidation of the Ethylthioether Group

The sulfur atom in the ethylthioether group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, and is accelerated by light and elevated temperatures.[3] This oxidation can proceed through two main stages:

-

Sulfoxide Formation: The initial oxidation product is the corresponding sulfoxide.

-

Sulfone Formation: Further oxidation of the sulfoxide leads to the formation of a sulfone.

These oxidative degradation pathways alter the molecule's electronic properties, polarity, and three-dimensional structure, which can have significant consequences for its biological activity and downstream chemical reactions.

Caption: Oxidation cascade of the ethylthioether group.

Pyrimidine Ring Degradation

The pyrimidine ring itself is relatively stable, but like other nitrogen-containing heterocycles, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.[4] Biological degradation pathways for pyrimidines are well-documented and typically involve enzymatic ring opening.[5][6][7] While not directly applicable to chemical storage, these pathways highlight the inherent reactivity of the pyrimidine core. For chemical stability, the primary concern is avoiding conditions that could lead to hydrolysis or other ring-compromising reactions.

Recommended Storage and Handling Protocols

Based on the chemical nature of 4-Pyrimidinamine, 2-(ethylthio)-, the following storage and handling procedures are recommended to minimize degradation and ensure long-term stability.

Storage Conditions

To mitigate the risks of oxidation and other degradation pathways, the following storage conditions are paramount:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage.[2][8] Some suppliers utilize cold-chain transportation, indicating temperature sensitivity.[1] For short-term storage, 2-8°C can be acceptable.[9] | Lower temperatures slow down the rate of chemical reactions, including oxidation.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][11] | The high susceptibility of thiols and thioethers to air oxidation necessitates storage in an inert atmosphere.[3] |

| Light | Protect from light by using an amber vial or storing in a dark location. | Light can catalyze oxidative processes. |

| Moisture | Store in a tightly sealed container in a dry environment.[4][12][13] | Moisture can facilitate hydrolytic degradation and other undesirable reactions. |

Handling Procedures

Proper handling is critical to prevent the introduction of contaminants that can accelerate degradation:

-

Inert Atmosphere Handling: For weighing and aliquoting, it is best practice to use a glove box or to flush the container with an inert gas before and after use.[11]

-

Avoid Contamination: Use clean, dry spatulas and equipment. Avoid introducing moisture or reactive substances into the storage container.

-

Solution Stability: Aqueous solutions of similar compounds are not recommended for storage for more than one day.[2] If solutions are prepared, they should be used promptly. For longer-term storage in solution, consider using anhydrous, deoxygenated organic solvents.

Experimental Workflow for Stability Assessment

To ensure the integrity of 4-Pyrimidinamine, 2-(ethylthio)- for experimental use, a periodic stability assessment is recommended, especially for older batches or material that may have been exposed to suboptimal conditions.

Caption: A typical workflow for assessing the stability of 4-Pyrimidinamine, 2-(ethylthio)-.

Conclusion

The chemical stability of 4-Pyrimidinamine, 2-(ethylthio)- is primarily influenced by the susceptibility of its ethylthioether group to oxidation. By implementing stringent storage and handling protocols that control temperature, atmosphere, light, and moisture, researchers can significantly extend the shelf-life of this compound and ensure the integrity of their scientific work. Regular analytical assessment of the material's purity is a crucial component of a robust quality control strategy.

References

-

PubChem. 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Seydel, J. K. (1967). [Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (etionamide)]. Arzneimittelforschung, 17(7), 812–816. [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

-

Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]

-

Saeed, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14079–14095. [Link]

-

PubChem. 4-Pyrimidinol, 2-(ethylthio)-. National Center for Biotechnology Information. [Link]

-

Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

-

Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Link]

-

ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

-

ResearchGate. (2021). Effects of storage conditions on thiol disulfide homeostasis. [Link]

-

National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14079–14095. [Link]

-

ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and... [Link]

-

National Center for Biotechnology Information. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

MDPI. (2022). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

-

National Institutes of Health. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

-

JoVE. (2023). Video: Preparation and Reactions of Thiols. [Link]

-

PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

Sources

- 1. 54308-63-3|2-(Ethylthio)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Video: Preparation and Reactions of Thiols [jove.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. [Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (etionamide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. echemi.com [echemi.com]

- 13. spectrumchemical.com [spectrumchemical.com]

4-Pyrimidinamine, 2-(ethylthio)- mechanism of action in biological systems

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-Pyrimidinamine, 2-(ethylthio)- in Biological Systems

Abstract

4-Pyrimidinamine, 2-(ethylthio)- belongs to the broad and pharmacologically significant class of aminopyrimidine derivatives. While direct and extensive research on this specific molecule is not widely available in public literature, its structural motifs are prevalent in a multitude of biologically active agents. This guide synthesizes the current understanding of closely related 2-(alkylthio)-4-aminopyrimidine analogues to project a scientifically grounded, putative mechanism of action for the title compound. We will explore the most probable molecular targets, the associated signaling pathways, and the experimental methodologies crucial for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical scaffold.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and other non-covalent interactions with a wide array of biological targets through its nitrogen atoms.[1] This versatile structure is a key component in numerous natural products, such as thiamine (vitamin B1), and is integral to a variety of synthetic drugs with diverse therapeutic applications.[1] The introduction of a thioether linkage at the 2-position, as seen in 4-Pyrimidinamine, 2-(ethylthio)-, further enhances its potential for specific molecular interactions and provides a handle for synthetic elaboration.

Derivatives of 2-aminopyrimidine have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2] This broad activity profile underscores the importance of elucidating the specific mechanisms of action for individual analogues to harness their full therapeutic potential.

Postulated Molecular Targets and Mechanisms of Action

Based on the extensive research into structurally similar compounds, the biological activity of 4-Pyrimidinamine, 2-(ethylthio)- is likely mediated through the inhibition of key enzymes involved in cellular signaling, proliferation, and survival. The following sections detail the most probable molecular targets and their associated mechanisms.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many aminopyrimidine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

CDKs are essential regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells.[3] Several 2-aminopyrimidine derivatives have been identified as potent CDK inhibitors.[3]

-

Postulated Mechanism: 4-Pyrimidinamine, 2-(ethylthio)- is hypothesized to bind to the ATP-binding pocket of CDKs, such as CDK1, CDK2, and CDK4. The aminopyrimidine core would likely form hydrogen bonds with the hinge region of the kinase, while the ethylthio group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of CDK activity would lead to cell cycle arrest, preventing cancer cell proliferation.[3]

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] The aminopyrimidine core has been successfully utilized to develop potent PLK4 inhibitors.[4]

-

Postulated Mechanism: Similar to CDK inhibition, 4-Pyrimidinamine, 2-(ethylthio)- could act as a competitive inhibitor of ATP at the PLK4 active site. Inhibition of PLK4 would disrupt centriole duplication, leading to mitotic errors and ultimately, cancer cell death.[4]

Antifolate Activity: Targeting Nucleotide Synthesis

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS is a clinically validated anticancer strategy. Several pyrrolo[2,3-d]pyrimidines with a 2-amino-5-arylthio substitution pattern have shown potent TS inhibitory activity.[5]

-

Postulated Mechanism: While 4-Pyrimidinamine, 2-(ethylthio)- is a simpler pyrimidine, the presence of the 2-amino and a thioether substituent suggests a potential, albeit likely weaker, interaction with the folate binding site of TS. This would disrupt the synthesis of dTMP, leading to an imbalance in nucleotide pools and subsequent inhibition of DNA replication in rapidly dividing cancer cells.[5]

Allosteric Inhibition of Heat Shock Protein 70 (Hsp70)

Hsp70 is a molecular chaperone that plays a critical role in protein folding and is a key regulator of cell survival, particularly in cancer cells where it helps to maintain the function of oncoproteins.[6] Recent studies have identified a novel allosteric binding pocket on Hsp70 that can be targeted by small molecules, including pyrimidine derivatives.[6]

-

Postulated Mechanism: It is conceivable that 4-Pyrimidinamine, 2-(ethylthio)- could bind to this allosteric site on Hsp70. This binding event would induce a conformational change in the protein, disrupting its chaperone activity and its interaction with co-chaperones and client proteins. This would lead to the degradation of key oncoproteins and the induction of apoptosis in cancer cells.[6]

Experimental Workflows for Mechanism of Action Elucidation

Validating the hypothesized mechanisms of action requires a systematic and multi-faceted experimental approach. The following workflows are essential for characterizing the biological activity of 4-Pyrimidinamine, 2-(ethylthio)-.

Initial Target Identification and Validation

The first step is to identify the primary biological target(s) of the compound.

-

Kinase Panel Screening: A broad panel of recombinant kinases should be used to assess the inhibitory activity of 4-Pyrimidinamine, 2-(ethylthio)-. This will provide an initial profile of its selectivity.

-

Enzyme Inhibition Assays: For promising targets identified in the screen, detailed enzyme inhibition assays should be performed to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

Cellular Assays to Determine Functional Effects

Once a primary target is validated, cellular assays are crucial to understand the downstream functional consequences of target inhibition.

-

Cell Proliferation Assays: The effect of the compound on the growth of various cancer cell lines should be assessed using assays such as the MTT or CellTiter-Glo assay.[8]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a hallmark of CDK inhibitors.[8]

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure caspase activation, PARP cleavage, or Annexin V staining can be employed.[7]

In Vivo Efficacy Studies

The final step in preclinical mechanism of action studies is to evaluate the compound's efficacy in animal models.

-

Xenograft Models: The antitumor activity of 4-Pyrimidinamine, 2-(ethylthio)- can be assessed in mice bearing human tumor xenografts. Tumor growth inhibition would provide strong evidence of its in vivo efficacy.

Visualizing the Postulated Mechanisms

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Caption: Postulated kinase inhibition pathway of 4-Pyrimidinamine, 2-(ethylthio)-.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action for 4-Pyrimidinamine, 2-(ethylthio)- remains to be definitively elucidated, its chemical structure strongly suggests activity as an inhibitor of key cellular enzymes, most notably protein kinases. The aminopyrimidine scaffold provides a robust platform for engaging with the ATP-binding sites of these targets, and the ethylthio moiety offers potential for enhanced affinity and selectivity. The experimental workflows outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate the biological activities of this promising compound. Further research in this area is warranted to unlock the full therapeutic potential of 4-Pyrimidinamine, 2-(ethylthio)- and related analogues.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][4]

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. Retrieved January 25, 2026, from [Link][8]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology, 134(Pt A), 14-22. [Link]

-

ChemInform Abstract: Reaction of 2-Alkylthio-6-aminopyrimidin-4(3H)-ones with Ethyl Bromopyruvate. Synthesis of Furo[2,3-d]pyrimidine and Furo[3,2-e]imidazo[1,2-c]pyrimidine Carboxylates. (2010). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. Retrieved January 25, 2026, from [Link][2]

-

Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). MDPI. Retrieved January 25, 2026, from [Link]

-

Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (2015). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][6]

-

Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2012). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Novel 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. (2007). PubMed. Retrieved January 25, 2026, from [Link][5]

-

2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents. (2008). PubMed. Retrieved January 25, 2026, from [Link]

-

2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. (2024). PubMed. Retrieved January 25, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Determinants involved in subtype-specific functions of rat trace amine-associated receptors 1 and 4. (2013). PubMed. Retrieved January 25, 2026, from [Link]

-

2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). In E3S Web of Conferences (Vol. 522, p. 01004). EDP Sciences. [Link][1]

-

Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2005). Journal of Medicinal Chemistry, 48(8), 2688–2691. [Link][3]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

In Silico Modeling of 2-(ethylthio)pyrimidin-4-amine Binding to Protein Kinases: A Workflow for Mechanistic Insight and Drug Discovery

An In-Depth Technical Guide:

Foreword: Beyond Static Pictures to Dynamic Understanding

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, central to cellular signaling pathways whose dysregulation often leads to diseases like cancer.[1] The pyrimidine scaffold has emerged as a "privileged" chemical motif for kinase inhibition, largely due to its structural resemblance to the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the kinase hinge region.[2][3] This guide focuses on a representative molecule, 2-(ethylthio)pyrimidin-4-amine , to illustrate a robust, field-proven in silico workflow designed to predict, validate, and quantify its binding to protein kinases.

Our philosophy is to move beyond the limitations of single, static predictions. We will construct a narrative that begins with a computationally inexpensive "snapshot" of the binding event and progressively builds confidence by layering on more sophisticated, dynamic, and energetically refined analyses. This multi-stage approach is not merely a sequence of steps; it is a self-validating system where each phase provides a critical checkpoint, ensuring the scientific integrity of the model before committing to more computationally demanding simulations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational modeling to gain mechanistic insights and accelerate the discovery of novel kinase inhibitors.

Chapter 1: The Integrated In Silico Philosophy

The core of our approach is an integrated workflow that combines molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. This synergy is crucial because it addresses the inherent limitations of each individual technique, thereby increasing the overall confidence in the computational predictions.[2][4]

-

Molecular Docking: This is our starting point. It provides a rapid and efficient method to predict the likely binding pose of our ligand, 2-(ethylthio)pyrimidin-4-amine, within the kinase's ATP-binding pocket. It answers the fundamental question: "How might this molecule fit?"[5]

-

Molecular Dynamics (MD) Simulations: Docking provides a static hypothesis. MD simulations test this hypothesis by introducing dynamics. By simulating the protein-ligand complex in a near-physiological environment with explicit water, ions, and controlled temperature, we can assess the stability of the predicted binding pose over time.[6][7] This step answers the question: "Is the predicted pose stable?"

-

Binding Free Energy Calculations (MM/PBSA): Finally, we move to quantify the strength of the interaction. Using snapshots from the stable MD trajectory, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide an estimation of the binding free energy, offering a more refined metric than simple docking scores and allowing us to identify the key amino acid residues driving the interaction.[8][9] This answers the question: "How strong is the interaction and what governs it?"

This tiered approach ensures that significant computational resources for MD and free energy calculations are only spent on protein-ligand poses that have already passed the initial, rapid validation checks of docking and stability analysis.

Caption: The core philosophy of the integrated in silico workflow.

Chapter 2: The Static Model - High-Confidence Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The accuracy of this prediction is fundamentally dependent on the quality of the input structures and the validation of the protocol itself.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This axiom is paramount in computational modeling. Meticulous preparation of both the protein kinase and the ligand is the most critical determinant of a successful docking study.

Experimental Protocol: Protein Preparation

-

Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[10] For this example, let's assume we are using a structure of Aurora Kinase A (e.g., PDB ID: 5ZAN).

-

Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including co-crystallized ligands, ions, and water molecules.[4] The rationale is to create a clean binding site, preventing interference from non-relevant molecules.

-

Add Hydrogens & Assign Charges: Use a structure preparation tool (e.g., Schrödinger's Protein Preparation Wizard, CHARMM-GUI) to add hydrogen atoms, as they are typically not resolved in crystal structures but are vital for forming hydrogen bonds.[11] This step also involves assigning appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Energy Minimization: Perform a brief, constrained energy minimization on the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process, resulting in a more energetically favorable starting structure. The constraints on the backbone prevent significant deviation from the experimentally determined conformation.

Experimental Protocol: Ligand Preparation (2-(ethylthio)pyrimidin-4-amine)

-

Generate 3D Structure: Draw the 2D structure of 2-(ethylthio)pyrimidin-4-amine in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.[12]

-

Energy Minimization & Charge Assignment: Using a molecular mechanics force field (e.g., MMFF94 or a quantum mechanics method), perform a thorough energy minimization of the 3D structure. This ensures a low-energy, geometrically reasonable starting conformation. Crucially, assign partial atomic charges using a method compatible with the force field that will be used later in MD simulations (e.g., AM1-BCC for GAFF, or CGenFF for CHARMM).[13][14]

-

Define Torsions: Identify all rotatable bonds in the ligand. This flexibility is essential for the docking algorithm to explore different conformations within the binding site.[12]

Docking Protocol & Validation: Building Trust in the Model

A docking protocol is only trustworthy if it can reproduce known experimental results. Therefore, a critical self-validation step is to "redock" a co-crystallized ligand back into its own protein structure.[6][15]

Experimental Protocol: Docking and Validation

-

Define the Binding Site: Define the docking search space (the "grid box") by centering it on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for some ligand flexibility, but not so large as to introduce excessive and irrelevant search space.[4]

-

Redocking Validation: Using a docking program like AutoDock Vina or GOLD, dock the extracted co-crystallized ligand back into the prepared protein.[16]

-

Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[17][18] A successful validation is typically defined by an RMSD value of less than 2.0 Å. [19] This confirms that your chosen docking parameters are capable of finding the experimentally observed binding mode.

-

Production Docking: Once the protocol is validated, use the exact same parameters to dock your ligand of interest, 2-(ethylthio)pyrimidin-4-amine.

Caption: The molecular docking workflow, including critical validation steps.

Analysis of the Docked Pose

Analysis of the top-scoring pose for 2-(ethylthio)pyrimidin-4-amine should focus on biochemically relevant interactions. For kinase inhibitors, the most critical interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes.[3] The pyrimidine core is adept at this, with the N1 and N3 atoms often acting as hydrogen bond acceptors and the 4-amino group as a donor.[20]

Table 1: Example Docking Results for Protocol Validation

| Metric | Value | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | A quantitative estimate of binding affinity; lower is better. |

| RMSD to Crystal Pose | 1.1 Å | Excellent. The protocol successfully reproduced the known binding mode. |

| Key Hinge Interactions | Met104 (backbone) | The docked pose recapitulates the critical hinge-binding interactions. |

Chapter 3: The Dynamic Model - Assessing Pose Stability with MD Simulation

A docked pose is a static, idealized snapshot. In reality, proteins are dynamic entities that constantly fluctuate. MD simulation allows us to introduce this dynamic reality, providing a much more rigorous test of our binding hypothesis.[7] It allows us to observe whether the ligand remains stably bound or if it drifts away from the initial docked pose, which would cast doubt on its validity.[2][4]

Building and Equilibrating the Simulation System

The starting point for MD is the highest-confidence docked pose from Chapter 2. This complex is placed in a simulated environment that mimics physiological conditions.

Experimental Protocol: MD System Setup (using GROMACS)

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36m, AMBER14SB) and ensure the ligand parameters (generated in step 2.1) are compatible.[14]

-

System Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). This explicit solvation is crucial for accurately modeling the hydrophobic effect and water-mediated interactions.[21]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall system charge and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the newly added solvent/ions.

-

Equilibration: This is a two-phase process to bring the system to the target temperature and pressure.

-

NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.

-

NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to bring the system to the correct density (e.g., at 1 bar pressure) while maintaining the target temperature.[22] Successful equilibration is confirmed by monitoring the convergence of temperature, pressure, and density values.

-

Caption: The workflow for Molecular Dynamics (MD) simulation setup.

Production Simulation and Trajectory Analysis

After equilibration, the production simulation is run for a duration sufficient to observe the stability of the complex, typically on the order of 100 nanoseconds or more.[23] The resulting trajectory file is a record of the atomic positions over time, which can be analyzed to extract valuable insights.

Key Trajectory Analyses:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone (relative to the starting structure) is plotted over time to assess overall protein stability. The RMSD of the ligand (relative to the protein binding site) is plotted to confirm it remains stably bound in its pocket. A stable ligand will show a low, fluctuating RMSD (e.g., < 3 Å) after an initial equilibration period.[24]

-

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of high flexibility versus regions that become more rigid upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.[24]

-

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking analysis (e.g., between the pyrimidine core and the kinase hinge) is monitored throughout the simulation. High occupancy (>75%) of these bonds provides strong evidence for a stable and specific interaction.

Table 2: Example MD Simulation Analysis Metrics (100 ns Simulation)

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Protein Backbone RMSD | Plateau at 2.1 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD (in binding site) | Plateau at 1.5 Å | Excellent. The ligand remains stably bound in its initial docked pose. |

| Hinge H-Bond Occupancy | Met104: 92% | The critical hinge interaction is maintained, confirming the binding mode. |

| RMSF of Activation Loop | Reduced fluctuation | Ligand binding stabilizes a key regulatory region of the kinase. |

Chapter 4: Quantifying the Interaction - Binding Free Energy

While MD simulations confirm the stability of the binding pose, they do not directly provide a measure of binding affinity. End-point methods like MM/PBSA offer a computationally efficient means to estimate the binding free energy (ΔG) from the MD trajectory, providing a more physically realistic energy value than a docking score.[9][25]

The MM/PBSA Method

The MM/PBSA method calculates the binding free energy by taking snapshots from a stable portion of the MD trajectory and computing the difference in the free energies of the complex, the free protein, and the free ligand.[8]

The master equation is: ΔGbind = Gcomplex - (Greceptor + Gligand)

Where each term is calculated as: Gx = EMM + Gsolvation - TΔS

-

EMM: The molecular mechanics energy (van der Waals and electrostatic).

-

Gsolvation: The solvation free energy, split into polar (calculated with a Poisson-Boltzmann model) and non-polar (often estimated from the solvent-accessible surface area) components.

-

TΔS: The conformational entropy term, which is computationally expensive and often ignored when ranking similar compounds, as the assumption is that the change in entropy will be comparable.[26]

Experimental Protocol: MM/PBSA Calculation

-

Select Trajectory Frames: From the stable region of the production MD trajectory (identified by the RMSD plateau), extract a set of snapshots (e.g., 100 frames).

-

Run Calculation: Use a tool like g_mmpbsa for GROMACS to perform the MM/PBSA calculation on the extracted frames.[8] This involves calculating the energy terms for the complex, the receptor alone, and the ligand alone for each snapshot.

-

Average Results: Average the calculated ΔGbind values across all snapshots to obtain the final estimated binding free energy.

-

Per-Residue Decomposition: A powerful feature of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[8] This pinpoints the specific "hotspot" residues that are most critical for ligand binding.

Table 3: Example MM/PBSA Binding Energy Decomposition

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy | -45.7 | Favorable |

| Electrostatic Energy | -18.3 | Favorable |

| Polar Solvation Energy | +35.1 | Unfavorable (desolvation penalty) |

| Non-Polar Solvation Energy | -5.2 | Favorable |

| ΔGbind (excluding entropy) | -34.1 | Overall Favorable Binding |

Per-Residue "Hotspots"

| Residue | Contribution (kcal/mol) | Interaction Type |

|---|---|---|

| Leu25 | -2.8 | Hydrophobic |

| Val33 | -3.1 | Hydrophobic |

| Met104 | -4.5 | H-Bond + Hydrophobic |

| Tyr106 | -2.1 | π-π Stacking |

This decomposition provides actionable intelligence, suggesting that modifications to the 2-(ethylthio)pyrimidin-4-amine scaffold to enhance interactions with these specific residues could lead to improved potency.

Conclusion: From Data to Drug Design

This guide has outlined a multi-step, self-validating computational workflow to rigorously model the binding of 2-(ethylthio)pyrimidin-4-amine to a target protein kinase. By progressing from a static docking hypothesis to a dynamic stability assessment and finally to a quantitative energy estimation, we build a comprehensive and high-confidence model of the molecular recognition event.

The true power of this in silico approach lies in its predictive capacity. The detailed structural and energetic insights gained from this workflow can directly guide the next cycle of drug design. By understanding the key interactions and stability of a lead compound, medicinal chemists can rationally design new derivatives with improved affinity and selectivity, dramatically accelerating the path from a computational hit to a viable clinical candidate.[27]

References

- Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritiz

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.

- Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. (2022).

- Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. (2022). PMC - NIH.

- CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023).

- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central.

- Validation of Docking Methodology (Redocking). (2024).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.

- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PMC - NIH.

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central.

- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. (2021). Bio-protocol.

- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero

- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023).

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

- Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. (2024).

- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022).

- CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). PMC - PubMed Central.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025).

- Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). MDPI.

- Protein-ligand docking. (2019). Galaxy Training!.

- Protein-Ligand Complex. MD Tutorials.

- Lessons from Docking Validation.

- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic

- Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand. (2023).

- In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). SciRP.org.

- Covalent Reprogramming of Kinase Binders to Modulate Protein Homeostasis. (2025). PMC - NIH.

- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025).

- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput

- Generalizable Protein Dynamics in Kinases: Physics is the key. (2025). bioRxiv.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PMC - NIH.

- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.

- In Silico drug designing studies on Human Protein Kinases inhibitors. (2019).

- Force Fields.

- Validation Studies of the Site-Directed Docking Program LibDock. (2007).

- Introduction to Protein-ligand docking with GOLD GLD-001. CCDC.

- Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. (2023).

- Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. (2023). RSC Publishing.

- Protein Preparation for GROMACS | Easy Forcefield Setup, Ligand Extraction Cleanup & No more Errors!. (2025). YouTube.

- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). NIH.

- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011).

- How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube.

- In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. (2024). ChemRxiv.

- Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. (2023). RSC Publishing.

- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). NIH.

- How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube.

- Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. (2018). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. peng-lab.org [peng-lab.org]

- 22. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]

- 23. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Anticancer Agents from 4-Pyrimidinamine, 2-(ethylthio)-

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and, consequently, a vast number of therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[2] In oncology, pyrimidine derivatives have led to the development of numerous FDA-approved drugs that function through diverse mechanisms, including the inhibition of protein kinases, which are crucial regulators of the cell cycle.[3][4] This guide focuses on leveraging 4-Pyrimidinamine, 2-(ethylthio)- (henceforth SM-1 ), a versatile and readily available starting material, for the discovery and synthesis of novel anticancer drug candidates, particularly those targeting protein kinases.

The strategic placement of an amino group at the C4 position and an ethylthio group at the C2 position on SM-1 offers a rich chemical landscape for modification. The C4-amino group provides a key hydrogen bond donor, while the C2-ethylthio group can be chemically manipulated to serve as a leaving group, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed roadmap for researchers, from synthetic strategy and execution to the biological evaluation of the resulting compounds.

Part 1: Strategic Synthesis and Rationale

The core strategy for derivatizing SM-1 revolves around a two-step sequence: oxidation of the C2-ethylthio group followed by a nucleophilic aromatic substitution (SNAr). This approach is superior to direct displacement of the thioether, which is generally unreactive.

-

Step 1: Oxidation to an Activated Intermediate. The ethylthio group is a poor leaving group. However, by oxidizing the sulfur atom to a sulfoxide or, more effectively, to a sulfone (-SO2Et), it is transformed into an excellent leaving group. This is due to the strong electron-withdrawing nature of the sulfone moiety, which activates the C2 position for nucleophilic attack. This activation is a critical step for enabling diversification.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr). With the activated sulfone at the C2 position, a variety of nucleophiles (e.g., amines, anilines, thiols) can be introduced. This reaction allows for the systematic exploration of the chemical space around the pyrimidine core to build a library of diverse compounds. The choice of nucleophile is critical for targeting specific protein kinases, as substituents at this position often interact with the hinge region of the kinase domain.[2]

This strategic approach provides a reliable and versatile platform for generating libraries of novel 2,4-disubstituted pyrimidine derivatives with high potential for anticancer activity.

Caption: General synthetic workflow for derivatizing SM-1.

Part 2: Detailed Synthesis Protocols

These protocols provide step-by-step methodologies for the synthesis and purification of novel pyrimidine derivatives from SM-1 .

Protocol 1: Synthesis of 2-(ethylsulfonyl)-4-pyrimidinamine (Intermediate 1)

Rationale: This protocol details the oxidation of the starting material's ethylthio group to an ethylsulfonyl group. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The resulting sulfone is a stable, isolable intermediate that is highly activated for subsequent substitution reactions.

Materials:

-

4-Pyrimidinamine, 2-(ethylthio)- (SM-1 )

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-